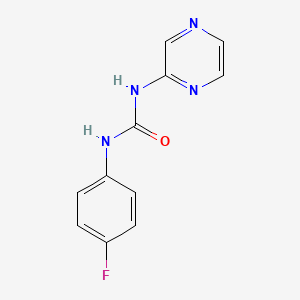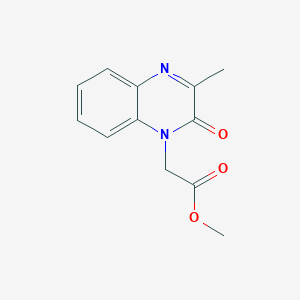
N-(4-fluorophenyl)-N'-2-pyrazinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FPYU is a synthetic chemical compound that belongs to the class of pyrazine derivatives. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. FPYU has shown promising results in several scientific research studies, making it a popular choice for researchers worldwide.
Mechanism of Action
The mechanism of action of FPYU is not fully understood, but several studies have reported that it acts by inhibiting the activity of specific enzymes and proteins in cells. In cancer cells, FPYU has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit the activity of photosystem II, leading to the disruption of photosynthesis and ultimately, plant death.
Biochemical and Physiological Effects:
FPYU has been shown to have several biochemical and physiological effects, depending on its application. In cancer cells, FPYU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit photosynthesis, leading to the depletion of energy reserves and ultimately, plant death. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Advantages and Limitations for Lab Experiments
FPYU has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, FPYU also has some limitations, including its toxicity and potential side effects, which may affect its application in certain fields.
Future Directions
There are several future directions for FPYU research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, FPYU may be used as a lead compound for the development of novel anticancer agents. In agriculture, FPYU may be used as a potential candidate for weed control, with further studies needed to assess its efficacy and safety. In material science, FPYU may be used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
In conclusion, FPYU is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it a popular choice for researchers worldwide. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery, agriculture, and material science.
Synthesis Methods
FPYU can be synthesized using various methods, including the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatographic techniques.
Scientific Research Applications
FPYU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, FPYU has shown promising results as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells. In agriculture, FPYU has been shown to possess herbicidal properties, making it a potential candidate for weed control. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-8-1-3-9(4-2-8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUPRAKDIDHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-pyrazin-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)


![3-phenoxy-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6123067.png)

![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)
![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)